

physical and chemical properties of 4-Propoxycinnamic acid

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Compound of Interest

Compound Name: 4-Propoxycinnamic acid

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4-Propoxycinnamic Acid: A Technical Guide for Researchers

Introduction: **4-Propoxycinnamic acid** is a derivative of cinnamic acid, an organic compound naturally found in various plants. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its notable biological activities, with a particular focus on its potential as an antimalarial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The physical and chemical properties of **4-Propoxycinnamic acid** are summarized in the table below. Data for some properties have been inferred from closely related compounds where direct experimental values are not readily available.

Property	Value	Source/Reference
IUPAC Name	(2E)-3-(4-propoxyphenyl)prop-2-enoic acid	[1]
Synonyms	4-Propoxycinnamic acid, 3-(4-Propoxyphenyl)acrylic acid	[1][2]
Molecular Formula	C12H14O3	[1][2]
Molecular Weight	206.24 g/mol	[1]
Appearance	White to off-white crystalline powder	Inferred from related compounds
Melting Point	168 °C (for (E)-isomer)	[1]
Boiling Point	364.8 °C at 760 mmHg	[1]
Density	1.132 g/cm ³	[1]
Solubility	Slightly soluble in water; soluble in ethanol, ethyl acetate, and other organic solvents.	Inferred from cinnamic acid derivatives[3]
pKa	Estimated to be around 4.5	Inferred from 4-methoxycinnamic acid[3]

Spectral Data Analysis

While a complete set of officially published spectra for **4-Propoxycinnamic acid** is not readily available, its spectral characteristics can be predicted based on its structure and data from analogous compounds like 4-methoxycinnamic acid and 4-propoxybenzoic acid.

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the propyl group. The vinyl protons will appear as doublets with a large coupling constant (around 16 Hz) indicative of a trans configuration. The aromatic protons will exhibit an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring. The propoxy group will show a triplet for the terminal methyl

group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

- ¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the propoxy group. The carboxyl carbon is expected to appear in the range of 167-173 ppm. The aromatic carbons will have distinct chemical shifts due to the electron-donating propoxy group.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration around 1700 cm⁻¹, C=C stretching bands for the alkene and aromatic ring, and C-O stretching bands for the ether and carboxylic acid functionalities.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **4-Propoxycinnamic acid**. Fragmentation patterns are likely to involve the loss of the propoxy group and the carboxylic acid group.

Experimental Protocols

Synthesis of 4-Propoxycinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid derivatives. The following is a detailed experimental protocol for the synthesis of **4-Propoxycinnamic acid**, adapted from established procedures for similar compounds.[\[3\]](#)

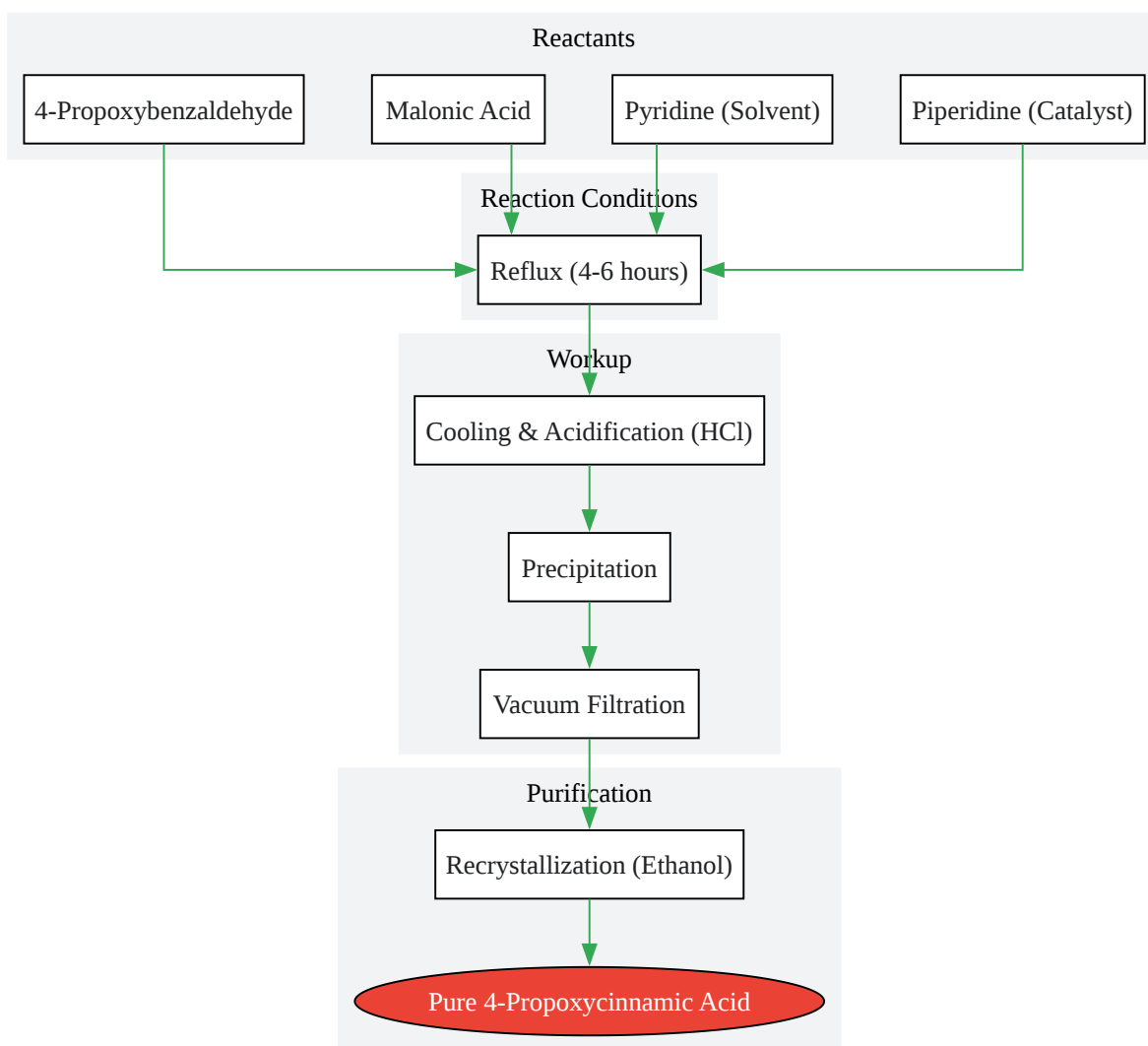
Materials:

- 4-Propoxybenzaldehyde
- Malonic acid
- Pyridine
- Piperidine
- Concentrated Hydrochloric Acid

- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-4 mL per gram of aldehyde).
- To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
- Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
- Slowly add concentrated hydrochloric acid to the chilled reaction mixture until the pH is acidic, which will cause the product to precipitate.
- Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain pure **4-Propoxycinnamic acid**.



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Caption: Knoevenagel condensation workflow for the synthesis of **4-Propoxycinnamic acid**.

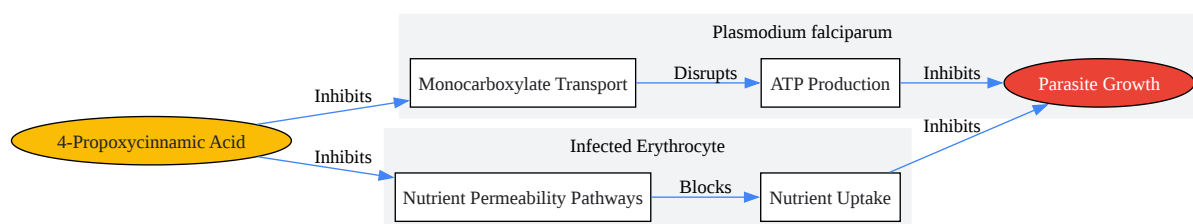
Biological Activity and Mechanism of Action

Antimalarial Activity

Derivatives of cinnamic acid have been investigated for a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[4][5][6][7] Notably, **4-Propoxycinnamic acid** has been identified as a key residue in a novel class of anti-malarial agents.[8] Replacement of a 3-phenylpropionyl moiety with a **4-propoxycinnamic acid** residue in a lead compound resulted in a significant improvement in antimalarial activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.[8] The anti-malarial activity of these compounds has been demonstrated against both chloroquine-sensitive and chloroquine-resistant strains of *P. falciparum*. [9][10]

Proposed Mechanism of Action

The precise signaling pathways affected by **4-Propoxycinnamic acid** are not fully elucidated. However, studies on cinnamic acid derivatives suggest a multi-faceted mechanism of action against *P. falciparum*. One proposed mechanism is the inhibition of monocarboxylate transport across the parasite's plasma and mitochondrial membranes.[11][12] This disrupts the transport of lactate, a major product of the parasite's energy metabolism, leading to a decline in ATP production within the parasite.[11][12] Additionally, these derivatives have been shown to inhibit the new permeability pathways induced by the parasite in the host erythrocyte membrane, thereby impeding the uptake of essential nutrients like carbohydrates and amino acids.[11][12]



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Caption: Proposed antimalarial mechanism of **4-Propoxycinnamic acid** derivatives.

Conclusion

4-Propoxycinnamic acid is a promising scaffold for the development of new therapeutic agents, particularly in the context of antimalarial drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its biological activity warrants further investigation to fully understand its mechanism of action and potential clinical applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to aid in the design of more potent and selective derivatives.

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